N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups, including benzofuran, oxazole, and chlorophenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and oxazole intermediates, followed by their coupling under specific conditions. Key steps include:
Formation of Benzofuran Intermediate: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of Oxazole Intermediate: This step typically involves the reaction of an amide with a nitrile in the presence of a catalyst.
Coupling Reaction: The final step involves coupling the benzofuran and oxazole intermediates with the chlorophenyl group using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazole or benzofuran rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the chlorophenyl group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity, alteration of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide: shares similarities with other compounds containing benzofuran, oxazole, and chlorophenyl groups. Examples include:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H19ClN2O5 |
---|---|
Molecular Weight |
498.9 g/mol |
IUPAC Name |
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C28H19ClN2O5/c1-15-12-18-13-17(8-11-22(18)34-15)24-14-21(31-36-24)28(33)30-25-20-4-2-3-5-23(20)35-27(25)26(32)16-6-9-19(29)10-7-16/h2-11,13-15H,12H2,1H3,(H,30,33) |
InChI Key |
MBFIFEPGKWWWRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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